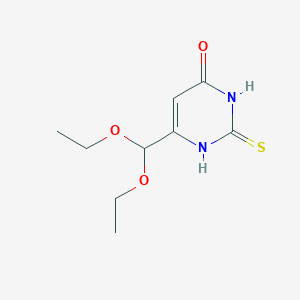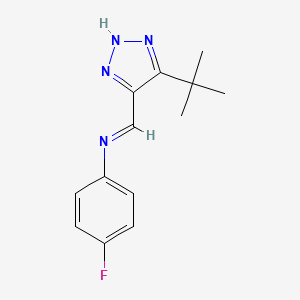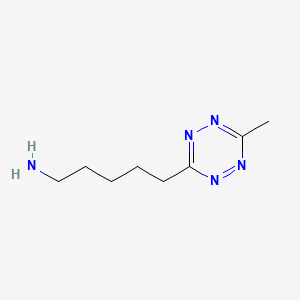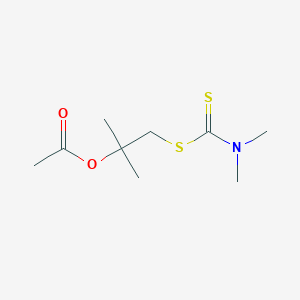
1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate typically involves the reaction of dimethylcarbamothioyl chloride with 2-methylpropan-2-yl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various derivatives depending on the nucleophile used
科学的研究の応用
1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds and thiourea derivatives.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Thiourea: An organosulfur compound with a similar structure but lacks the acetate group.
Dimethylthiourea: A derivative of thiourea with two methyl groups attached to the nitrogen atoms.
2-Methylpropan-2-yl acetate: An ester compound with a similar acetate group but lacks the thiourea moiety.
Uniqueness
1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate is unique due to the presence of both the thiourea and acetate functional groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H17NO2S2 |
|---|---|
分子量 |
235.4 g/mol |
IUPAC名 |
[1-(dimethylcarbamothioylsulfanyl)-2-methylpropan-2-yl] acetate |
InChI |
InChI=1S/C9H17NO2S2/c1-7(11)12-9(2,3)6-14-8(13)10(4)5/h6H2,1-5H3 |
InChIキー |
ZYZMJPSZCQNWEO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C)(C)CSC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



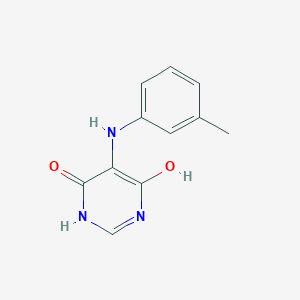
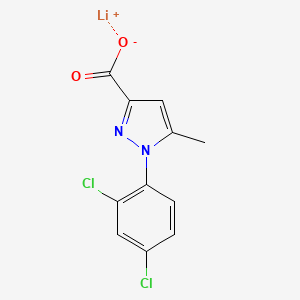
![4-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15217409.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217428.png)
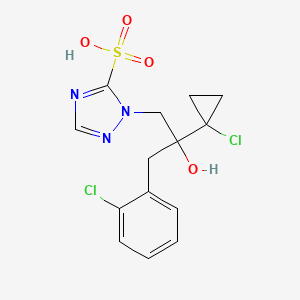
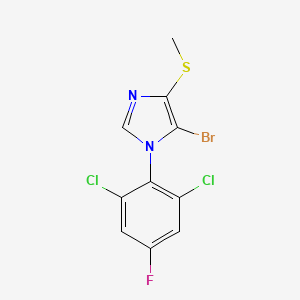
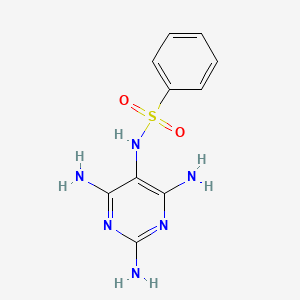
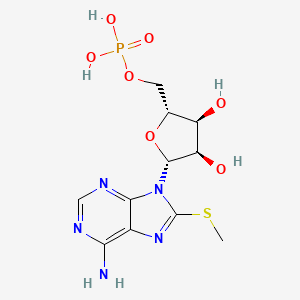
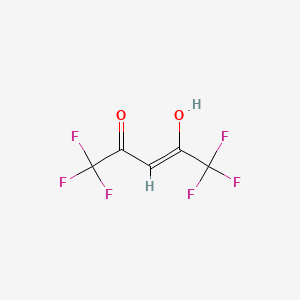
![2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15217472.png)
